1-フコース-SNAP

概要

説明

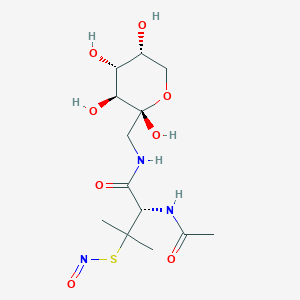

Fructose-1-SNAP (F1SNAP) is a powerful and versatile tool for studying biochemical and physiological processes. It is a novel synthetic molecule that can be used to study the effects of fructose on various biological systems. F1SNAP is a synthetic sugar molecule that mimics the structure of fructose, and is a derivative of N-acetyl-D-glucosamine. F1SNAP has been developed as a research tool to study the effects of fructose on various biological systems, and it is being used in a variety of biochemical and physiological research applications.

科学的研究の応用

フルクトースおよびガラクトースオリゴ糖の生産

1-フコース-SNAPは、フルクトースおよびガラクトースオリゴ糖(FOSおよびGOS)の生産において重要な役割を果たします。 これらは、プレバイオティック特性を有する非消化性オリゴ糖であり、幅広い製品に組み込むことができます . FOSおよびGOSの生産には、二糖類またはその他の基質を用いた酵素合成と、多糖類の加水分解が含まれます .

プレバイオティック特性

This compoundを使用して製造されたFOSおよびGOSは、プレバイオティック特性で広く知られています。 これらは、結腸内の有益な細菌の増殖および/または活性を刺激し、宿主の健康を改善します .

栄養特性

プレバイオティック特性に加えて、FOSおよびGOSは、重要な栄養特性も備えています。 これらは低カロリー甘味料であり、満腹感を与え、体重管理に貢献し、便秘を緩和し、低血糖指数であり、う蝕を起こしません .

免疫力の強化

数多くの実験研究により、FOSが免疫力を高める役割を果たすことが示されています . これにより、this compoundは免疫学の分野における重要な化合物となります。

胃腸感染のリスクと重症度の軽減

This compoundを使用して製造されたFOSは、胃腸感染、炎症、下痢、炎症性腸疾患のリスクと重症度を軽減することが示されています .

肥満関連の代謝性疾患

研究により、FOSが肥満関連の代謝性疾患の管理に役立つことが示されています . これにより、代謝研究の分野におけるthis compoundの新しい用途が開かれます。

抗がん作用

FOSは、抗がん作用を促進することも示されています . これにより、がん研究におけるthis compoundの潜在的な用途が示唆されます。

植物における抵抗性の誘導

ゴボウフルクトオリゴ糖(BFO)の形のthis compoundは、植物および収穫後の果実における抵抗性を誘導することが示されています . これにより、農業および食品保存における潜在的な用途が示唆されます。

作用機序

Target of Action

Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .

Mode of Action

Fructose-1-SNAP interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .

Biochemical Pathways

Fructose-1-SNAP affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .

Pharmacokinetics

Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .

Result of Action

The inhibition of FBPase by Fructose-1-SNAP leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that Fructose-1-SNAP could be a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of Fructose-1-SNAP can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of Fructose-1-SNAP.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUYSUGHXUBVOG-JJKYCLHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438746 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330688-79-4 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

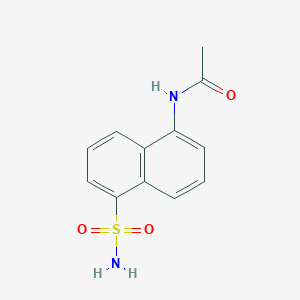

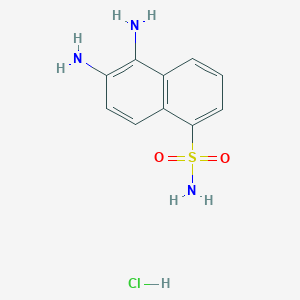

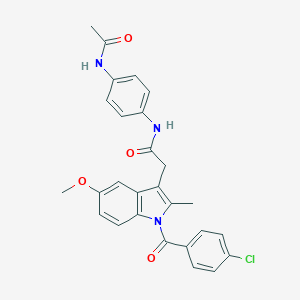

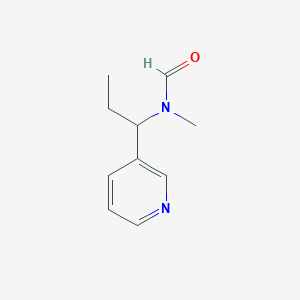

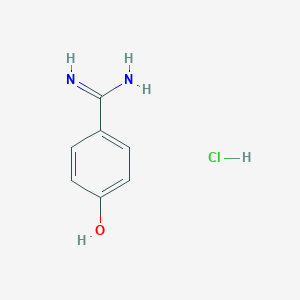

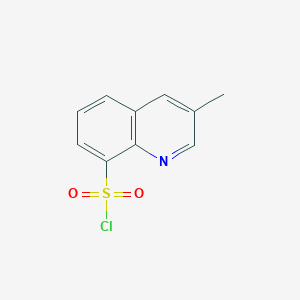

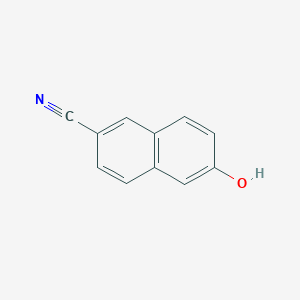

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

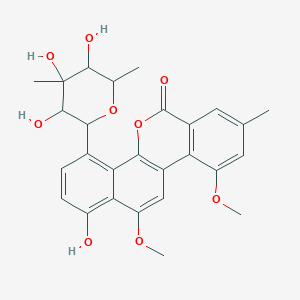

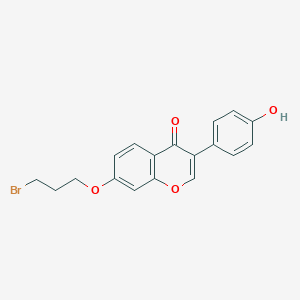

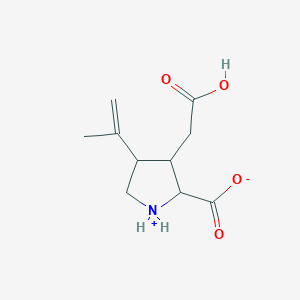

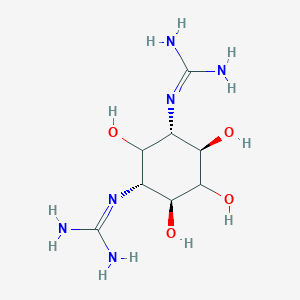

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)